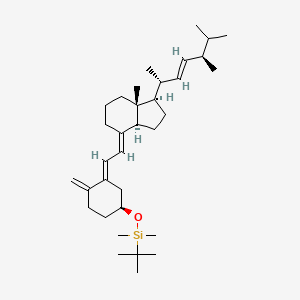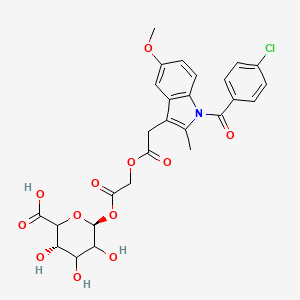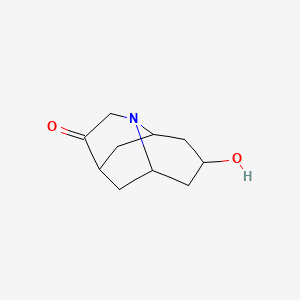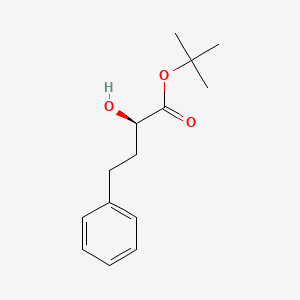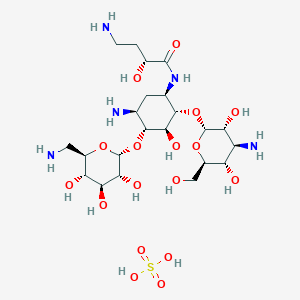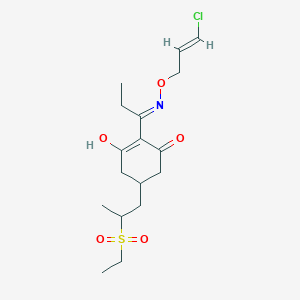
rac 2-Stearoyl-3-chloropropanediol, 95per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-chloropropane-1,2-diol fatty acid esters, such as rac 2-Stearoyl-3-chloropropanediol, typically involves chemical reactions that esterify 3-chloropropane-1,2-diol with fatty acids or their derivatives. Zhou et al. (2014) developed a high-performance liquid chromatography (HPLC) method for measuring 3-chloropropane-1,2-diol fatty acid esters in oil samples, utilizing 1,2-dioleoyl-3-chloropropanediol and 1-stearoyl-3-chloropropanediol standards, indicating the practical synthesis and analysis of these compounds in laboratory settings (Zhou, Hongru, Qingzhe Jin, Xingguo Wang, & Xuebing Xu, 2014).
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
HPLC and GC-MS Analysis : A significant application is in the development of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods for detecting and quantifying 3-chloropropane-1,2-diol (3-MCPD) esters and their specific forms, such as 2-stearoyl-3-chloropropanediol, in oils and fats. These methods aim to improve food safety by identifying the presence of these compounds, which may have toxicological significance (Zhou Hongru et al., 2014); (Tam Le Thanh et al., 2019).
Soy Sauce and Oil Samples : Another research focus has been the determination of 3-MCPD in soy sauce samples using liquid phase extraction coupled with microwave-assisted derivatization and HPLC-UV detection, highlighting the compound's relevance beyond just oil and fat samples (Hui-Ying Chung et al., 2018).
Environmental and Material Science : Beyond food safety, research extends into environmental science and material science, examining the effects of compounds like 2-chlorobiphenyl on activated carbon impregnated with palladized iron for environmental decontamination purposes (Hyeok Choi et al., 2009).
Synthesis and Chemical Studies
Stereospecific Syntheses : Studies also delve into the stereospecific syntheses and structures of related compounds, highlighting the intricacies of chemical reactions and the formation of specific stereoisomers in the laboratory setting, with implications for material and chemical synthesis (E. Rys et al., 2009).
Safety And Hazards
The specific safety and hazards associated with “rac 2-Stearoyl-3-chloropropanediol” are not detailed in the retrieved data. However, it is important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for the study and application of “rac 2-Stearoyl-3-chloropropanediol” are not explicitly mentioned in the retrieved data. However, similar compounds are being studied for their potential applications in various fields6.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “rac 2-Stearoyl-3-chloropropanediol”. Further research and expert consultation are recommended for a more comprehensive understanding.
Eigenschaften
CAS-Nummer |
1329611-08-6 |
|---|---|
Produktname |
rac 2-Stearoyl-3-chloropropanediol, 95per cent |
Molekularformel |
C₂₁H₄₁ClO₃ |
Molekulargewicht |
377 |
Synonyme |
Octadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; Stearic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



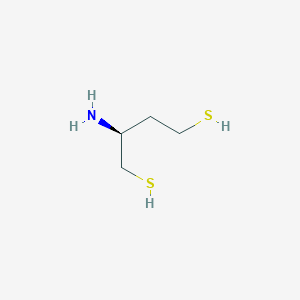
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
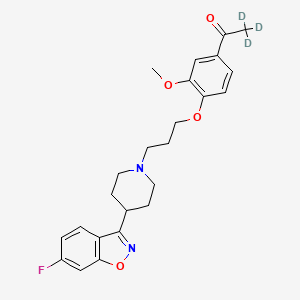
![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
